5,6-dimethyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5,6-dimethyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step processes that include the formation of the thieno[2,3-d]pyrimidine core followed by functionalization at specific positions. One common method involves the condensation of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance efficiency and scalability. These methods often involve the use of automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
5,6-dimethyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating their function and affecting downstream signaling pathways . This mechanism is particularly relevant in the context of its potential therapeutic applications, where it may be used to treat diseases by targeting key biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activity and used in similar applications.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with comparable structural features and applications.
1,2,3-Triazoles: These compounds share some chemical properties and are used in related fields.
Uniqueness
5,6-dimethyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one stands out due to its unique thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,6-dimethyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-7-8(2)18-13-10(7)12(17)15-11(16-13)9-4-3-5-14-6-9/h3-6H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFPPLWFVVPVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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